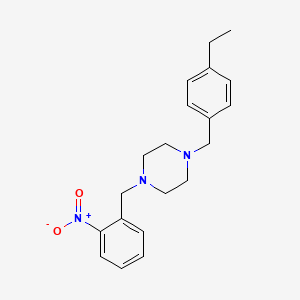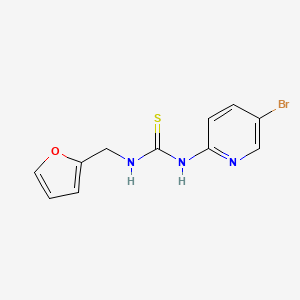![molecular formula C15H13BrN4O2 B5813716 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, also known as BPTM, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTM has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves its ability to bind to and inhibit the activity of certain enzymes and receptors. This compound has been shown to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to bind to the ligand-binding domain of PPARγ, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation. This compound has also been shown to have anti-cancer properties, with studies showing that it inhibits the growth of several cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is its ability to selectively inhibit the activity of certain enzymes and receptors. This makes it a promising candidate for the development of new drugs that target specific pathways. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it more difficult to achieve the desired therapeutic effect at lower doses.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole. One area of research could focus on improving the potency of this compound, either through chemical modifications or the development of new derivatives. Another area of research could focus on the development of new drugs based on the structure of this compound, with the goal of targeting specific pathways involved in disease. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.
合成法
The synthesis of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves the reaction of 4-bromoaniline with 2-methoxyphenol in the presence of a base to form the intermediate 4-bromo-2-methoxyphenol. This intermediate is then reacted with sodium azide and copper (I) iodide to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the enzyme cyclooxygenase-2 (COX-2) and the receptor peroxisome proliferator-activated receptor gamma (PPARγ). Inhibition of COX-2 has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIREMXJGQILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)


![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)


